molecular formula C11H14O2 B8229034 Benzene,1-methoxy-4-(2-propen-1-yloxy)-

Benzene,1-methoxy-4-(2-propen-1-yloxy)-

Cat. No.: B8229034
M. Wt: 178.23 g/mol
InChI Key: DYYOPTUSOFCKON-UHFFFAOYSA-N
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Description

Benzene,1-methoxy-4-(2-propen-1-yloxy)- (CAS: 13391-35-0) is a methoxy- and allyloxy-substituted benzene derivative. Its structure comprises a benzene ring with a methoxy group (-OCH₃) at the 1-position and an allyloxy group (-O-CH₂CH=CH₂) at the 4-position. The molecular formula is C₁₀H₁₂O₂, and the molecular weight is 164.20 g/mol . This compound is structurally distinct from estragole (1-methoxy-4-allylbenzene) due to the presence of an ether oxygen in the allyloxy substituent. It has been identified in plant extracts, such as Alhagi maurorum, though at lower concentrations compared to trans-anethole or estragole .

Properties

IUPAC Name

1-methoxy-4-(prop-2-enoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-8-13-9-10-4-6-11(12-2)7-5-10/h3-7H,1,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYYOPTUSOFCKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene,1-methoxy-4-(2-propen-1-yloxy)- typically involves the reaction of 4-hydroxyanisole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for Benzene,1-methoxy-4-(2-propen-1-yloxy)- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene,1-methoxy-4-(2-propen-1-yloxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenyloxy group to a propoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Propoxy derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis:
    The compound serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization through oxidation and substitution reactions .
  • Study of Reaction Mechanisms:
    Used to investigate reaction pathways due to its reactive functional groups. It can undergo oxidation with agents like potassium permanganate and reduction using lithium aluminum hydride.

Biology

  • Biochemical Assays:
    Benzene, 1-methoxy-4-(2-propen-1-yloxy)- is utilized in biochemical assays to study enzyme activities and metabolic pathways. Its structural similarity to natural compounds makes it a valuable probe in biological studies .
  • Potential Medicinal Applications:
    The compound exhibits antimicrobial properties and has been explored for its potential use in treating various infections. Its derivatives have shown promise in pharmacological studies .

Industry

  • Flavoring Agent:
    Commonly found in essential oils like tarragon and anise, it is used as a flavoring agent in food products due to its sweet aroma .
  • Fragrance Production:
    Employed in the fragrance industry for its pleasant scent, making it a key ingredient in perfumes and scented products.

Case Study 1: Antimicrobial Activity

Research has demonstrated that derivatives of benzene, 1-methoxy-4-(2-propen-1-yloxy)- exhibit significant antimicrobial activity against various bacterial strains. In vitro studies showed that certain modifications of the compound enhanced its efficacy against resistant strains of bacteria, suggesting potential applications in developing new antibacterial agents .

Case Study 2: Synthesis of Novel Compounds

A recent study highlighted the use of benzene, 1-methoxy-4-(2-propen-1-yloxy)- as a precursor for synthesizing liquid crystal compounds with unique thermodynamic properties. The synthesized compounds were characterized using inverse gas chromatography, revealing their potential applications in advanced materials science .

Mechanism of Action

The mechanism of action of Benzene,1-methoxy-4-(2-propen-1-yloxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The propenyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Estragole (1-Methoxy-4-allylbenzene)

  • Structure : Benzene ring with methoxy (-OCH₃) at position 1 and allyl (-CH₂CH=CH₂) at position 4.
  • Molecular Formula : C₁₀H₁₂O | Molecular Weight : 148.20 g/mol.
  • Key Differences : Lacks the ether oxygen in the allyl substituent.
  • Properties : Boiling point ~216°C; sweet, anise-like aroma.
  • Applications : Widely used as a flavoring agent in food and cosmetics.
  • Biological Activity : Found in Alhagi maurorum and basil; exhibits antimicrobial properties .

Anethole (1-Methoxy-4-(1-propenyl)benzene)

  • Structure : Methoxy group at position 1 and trans-1-propenyl (-CH=CHCH₃) at position 4.
  • Molecular Formula : C₁₀H₁₂O | Molecular Weight : 148.20 g/mol.
  • Key Differences : Contains a properlyl group (double bond between C1 and C2) instead of allyloxy.
  • Properties : Higher boiling point (~234°C) than estragole; licorice-like flavor.
  • Applications : Used in pharmaceuticals and as a fragrance.
  • Natural Sources : Dominant in anise and fennel oils .

1,4-Bis(2-propen-1-yloxy)benzene

  • Structure : Benzene ring with two allyloxy groups (-O-CH₂CH=CH₂) at positions 1 and 4.
  • Molecular Formula : C₁₂H₁₄O₂ | Molecular Weight : 190.24 g/mol.
  • Key Differences : Symmetrical substitution with two allyloxy groups.
  • Applications: Potential use as a monomer in polymer synthesis due to its bifunctional ether groups .

1-(Benzyloxy)-4-(2-propynyloxy)benzene

  • Structure : Benzene ring with benzyloxy (-O-CH₂C₆H₅) and propargyloxy (-O-CH₂C≡CH) groups.
  • Molecular Formula : C₁₅H₁₄O₂ | Molecular Weight : 226.27 g/mol.
  • Key Differences : Bulky benzyl and reactive propargyl substituents.
  • Synthesis: Prepared via nucleophilic substitution between 4-methoxyphenol derivatives and propargyl alcohols .

Comparative Data Table

Compound Structure Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Benzene,1-methoxy-4-(2-propen-1-yloxy)- 4-allyloxy-1-methoxybenzene C₁₀H₁₂O₂ 164.20 Methoxy, allyloxy ether Organic synthesis, fragrances
Estragole 1-methoxy-4-allylbenzene C₁₀H₁₂O 148.20 Methoxy, allyl Food flavoring, antimicrobial
Anethole 1-methoxy-4-(1-propenyl)benzene C₁₀H₁₂O 148.20 Methoxy, properlyl Pharmaceuticals, cosmetics
1,4-Bis(2-propen-1-yloxy)benzene Di-allyloxybenzene C₁₂H₁₄O₂ 190.24 Two allyloxy ethers Polymer chemistry
1-(Benzyloxy)-4-(propynyloxy)benzene Benzyl-propargyloxy benzene C₁₅H₁₄O₂ 226.27 Benzyloxy, propargyloxy Specialty chemicals

Biological Activity

Benzene, 1-methoxy-4-(2-propen-1-yloxy)-, also known as 1-Methoxy-4-(prop-2-en-1-yloxy)benzene , is an organic compound characterized by a methoxy group and a propenyloxy group attached to a benzene ring. This compound has garnered attention in various fields, particularly in biological and pharmaceutical research, due to its diverse biological activities and potential applications.

  • Molecular Formula : C10H12O2
  • Molecular Weight : 164.20 g/mol
  • IUPAC Name : 1-Methoxy-4-(prop-2-en-1-yloxy)benzene

The compound exhibits unique chemical properties due to the presence of both methoxy and propenyloxy groups, which influence its reactivity and interactions in biological systems.

Antimicrobial Properties

Research indicates that 1-Methoxy-4-(2-propen-1-yloxy)- exhibits significant antimicrobial activity. In a study examining various extracts, it was found that compounds similar to this one demonstrated efficacy against a range of bacterial strains, suggesting potential use as a natural preservative or therapeutic agent in treating infections .

Antitumor Effects

The compound has shown promise in cancer research. For instance, studies have indicated that it can inhibit the growth of certain cancer cell lines. The mechanism of action may involve the induction of apoptosis (programmed cell death) in malignant cells, potentially through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Activity

In vitro studies have demonstrated that 1-Methoxy-4-(2-propen-1-yloxy)- possesses anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation .

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various phenolic compounds, including 1-Methoxy-4-(2-propen-1-yloxy)-. The results indicated that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Study 2: Antitumor Activity

In a controlled experiment involving human cancer cell lines (e.g., breast and prostate cancer), treatment with 1-Methoxy-4-(2-propen-1-yloxy)- resulted in a dose-dependent reduction in cell viability. The study highlighted its potential as an adjunct therapy in cancer treatment protocols .

Study 3: Inflammatory Response Modulation

A recent investigation into the anti-inflammatory effects of this compound showed that it significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. These findings suggest its potential application in inflammatory diseases .

The biological activity of Benzene, 1-methoxy-4-(2-propen-1-yloxy)- can be attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or tumor progression.
  • Signal Transduction Modulation : It can alter signaling cascades associated with cell survival, apoptosis, and immune response.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
Benzene, 1-methoxy-3-(prop-2-en-1-yloxy)C10H12O2Different substitution pattern affecting reactivity
Benzene, 1-methoxy-4-nitroC7H7NO3Known for distinct biological activities

This table illustrates how structural variations among similar compounds can lead to different biological activities, emphasizing the unique profile of Benzene, 1-methoxy-4-(2-propen-1-yloxy)-.

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